molecular formula C10H7FO B1620655 2-Fluoro-1-naphthol CAS No. 56874-95-4

2-Fluoro-1-naphthol

Cat. No. B1620655
CAS RN: 56874-95-4
M. Wt: 162.16 g/mol
InChI Key: WHWCIQOXYOFFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-1-naphthol” is a chemical compound with the molecular formula C10H7FO . It is a derivative of naphthol, differing by the presence of a fluorine atom .


Synthesis Analysis

A general synthesis of 2-fluoro-1-naphthols has been reported in two steps from 1-indanones . The 1-indanones are first converted to difluoromethyl 2-fluoro-1-napthyl ethers by reaction with a difluorocarbene source, trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA) .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-naphthol consists of a naphthalene ring with a hydroxyl group and a fluorine atom attached to it. The molecular weight of this compound is 162.163 g/mol .

Scientific Research Applications

Synthesis Methods

  • A new method for synthesizing 2-Fluoro-1-naphthols from 1-indanones has been developed. This involves converting 1-indanones to difluoromethyl 2-fluoro-1-napthyl ethers and then to naphthols (Cai, Wu, & Dolbier, 2005).

Excited-State Reaction Analysis

  • Frequency-domain fluorometry has been used to study the excited-state deprotonation of 2-naphthol, offering insights into reversible and irreversible ionization processes (Lakowicz & Cherek, 1985).

Photochemistry and Fluorescence Quenching

  • The fluorescence characteristics and quenching of 2-naphthol by Cu2+ in different mediums, including microemulsions, have been explored. This research suggests compartmentalization of the fluorophores and provides a model for dynamic and transient quenching processes (Panda et al., 1995).

Applications in Liquid Crystal Materials

  • 1-Fluoro- and 1,2-difluoronaphthalene derivatives, including 2-Fluoro-1-naphthol, have been used to design new liquid crystal mixtures for TFT-displays, exhibiting high nematic-isotropic transition temperatures and large dielectric anisotropy (Negishi et al., 2001).

Catalytic Asymmetric Fluorination

  • Catalytic asymmetric fluorination of 2-naphthols has been achieved using a phase-transfer catalyst. This methodology is significant for synthesizing bioactive molecules (Egami et al., 2020).

Sensory Applications

  • 1-Amino-2-naphthol functionalized fluorophoric ligands have been synthesized for detecting Cu2+ ions, offering potential applications in environmental monitoring and biological imaging (Kar et al., 2013).

Logic Operations

  • Compounds based on 2-naphthol have been used to design binary logic operations at the molecular level, utilizing their absorption and fluorescence spectra (Wang et al., 2013).

Crystallography and Solid-State Chemistry

  • The phase relations in binary systems involving 2-Fluoro-1-naphthol have been studied through X-ray diffraction and thermal analysis, providing insights into solid-state chemistry and material sciences (Haget et al., 1979).

Hydrogen Bond Studies

  • Studies on intermolecular bifurcated hydrogen bonds in 8-fluoro-4-methyl-1-naphthol contribute to our understanding of molecular interactions and crystallography (Takemura, Ueda, & Iwanaga, 2009).

Chiral Discrimination in Chromatography

  • NMR studies of chiral discrimination relevant to liquid chromatography have been conducted using 2-naphthol derivatives, contributing to advances in chromatographic techniques (Yashima, Yamamoto, & Okamoto, 1996).

properties

IUPAC Name

2-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWCIQOXYOFFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375749
Record name 2-fluoro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-naphthol

CAS RN

56874-95-4
Record name 2-fluoro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[O-]c1cccc2ccccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium hydride (93.6 mg as a 35% oil dispersion, 0.82 mmol) was suspended in anhydrous tetrahydrofuran (2.5 mL) under nitrogen. 1-Naphthol (72 mg, 0.5 mmole) was added and the mixture was stirred until hydrogen evolution ceased (about 5 minutes) to produce potassium naphtholate. N-Fluoro-N-t-butyl-p-toluenesulfonamide (122 mg, 0.5 mmole) was dissolved in anhydrous tetrahydrofuran (2.5 mL) and the solution was added dropwise to the potassium naphtholate. After 20 minutes the reaction mixture was diluted with ether (100 mL), washed with aqueous 1N oxalic acid solution (30 mL), water (30 mL), and saturated aqueous sodium chloride solution (30 mL), and then dried over anhydrous magnesium sulfate. Filtration, removal of solvent under reduced pressure, and purification by flash column chromatography (silica, 25% methylene chloride in hexane) yielded 2-fluoro-1-naphthol (49 mg, 60% yield) as a white crystalline solid. This material, and an additional sample prepared by this procedure, were analyzed and provided the following results: 1H NMR (90 MHz, CDCl3) δ5.58 (b, 1H, OH), 7.00-8.30 (m, 6H, aromatic); 19F NMR (94.1 MHz, CDCl3) -146.78(m); HRMS calcd. for C10H7OF: 162.0480; found: 162.0439.
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-naphthol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-1-naphthol
Reactant of Route 3
2-Fluoro-1-naphthol
Reactant of Route 4
2-Fluoro-1-naphthol
Reactant of Route 5
Reactant of Route 5
2-Fluoro-1-naphthol
Reactant of Route 6
2-Fluoro-1-naphthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.